4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core structure, which features a bromine atom at the 4-position and a methyl group at the 7-position. Its molecular formula is and it has a molecular weight of approximately 211.06 g/mol. This compound is typically a solid at room temperature and is recognized for its potential utility in various chemical and biological applications.
There is no scientific literature available on the mechanism of action of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.
These reactions are crucial for its use as a building block in synthesizing more complex organic molecules.
The biological activity of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is primarily linked to its role as an enzyme inhibitor or receptor modulator. It has shown potential in studies targeting specific biological pathways, making it a candidate for drug development. The compound may interact with various targets in biological systems, altering their function and contributing to its pharmacological properties.
The synthesis of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves bromination reactions. Common methods include:
These synthetic strategies are optimized for yield and purity to meet research and industrial standards.
4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine has diverse applications across various fields:
Its versatility makes it valuable in both academic research and industrial applications.
Interaction studies involving 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Understanding these interactions aids in elucidating its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, including:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine | 425380-37-6 | Lacks the methoxy group; different substitution pattern. |
4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine | 1257294-43-1 | Contains a methyl group at the 3-position instead of the 7-position. |
5-Bromo-2-methoxypyridin-3-amine | 884495-39-0 | Features a methoxy group but differs significantly in structure. |
Uniqueness:
4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the combination of both bromine and methyl groups on its pyrrolo core structure. This specific arrangement influences its reactivity and interaction with biological targets, making it particularly valuable for research and development across various scientific fields.
4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound characterized by a fused pyrrole and pyridine ring system, specifically classified within the pyrrolopyridine family. The compound exhibits the molecular formula C8H7BrN2 and possesses a molecular weight of 211.06 grams per mole. The structural framework consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions, creating the pyrrolo[2,3-c]pyridine core structure.
The compound's structural designation places it within the broader category of azaindoles, specifically as a 6-azaindole derivative, where the nitrogen atom occupies the 6-position of the indole-like bicyclic system. This classification distinguishes it from other azaindole isomers, including 4-azaindole, 5-azaindole, and 7-azaindole, each defined by the specific positioning of the nitrogen heteroatom within the bicyclic framework. The presence of the bromine substituent at the 4-position and the methyl group at the 7-position confers unique electronic and steric properties to the molecule, influencing its reactivity patterns and potential biological activities.
The compound's three-dimensional structure reveals significant electronic interactions between the aromatic systems, with the bromine atom's electron-withdrawing properties affecting the overall electron density distribution across the conjugated system. The methyl substituent at the 7-position contributes to the compound's lipophilicity and may influence its pharmacokinetic properties when incorporated into bioactive molecules. These structural features collectively position 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a privileged scaffold in medicinal chemistry, offering opportunities for further functionalization and optimization in drug discovery programs.
The development of pyrrolopyridine chemistry traces its origins to the broader exploration of azaindole derivatives, which began gaining prominence in the mid-20th century as researchers recognized their potential as bioisosteres for both indole and purine systems. The parent compound 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, was first synthesized and characterized as part of systematic studies investigating nitrogen-containing heterocycles with potential biological activities.
Historical synthetic approaches to pyrrolopyridine derivatives initially relied on classical heterocyclic synthesis methodologies, including modifications of the Hantzsch pyridine synthesis and cyclization reactions involving pyrrole precursors. The evolution of synthetic methods for azaindoles gained significant momentum with the development of more efficient synthetic routes, particularly those described in patent literature from the 1990s. These advances enabled the preparation of 5-, 6-, and 7-azaindoles in high overall yields through improved cyclization strategies and optimized reaction conditions.
The specific compound 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine emerged as a synthetic target through the recognition that halogenated pyrrolopyridine derivatives could serve as versatile intermediates for further functionalization. The bromination methodology for such compounds was developed through systematic investigations of selective halogenation reactions, with particular attention to regioselectivity and reaction conditions that would favor substitution at the desired positions. This compound represents part of a broader family of halogenated azaindoles that have become increasingly important in contemporary synthetic chemistry, particularly as building blocks for pharmaceutical research.
4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine occupies a position of considerable importance in modern organic synthesis and medicinal chemistry due to its versatile reactivity profile and its role as a privileged scaffold. The compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive compounds. The presence of the bromine atom at the 4-position makes it an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura coupling reactions with boronic acids or esters, enabling the formation of carbon-carbon bonds with diverse aromatic and aliphatic partners.
In medicinal chemistry applications, pyrrolopyridine derivatives including 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine have demonstrated significant potential as scaffolds for designing inhibitors targeting specific enzymes or receptors. Notably, compounds incorporating the pyrrolo[2,3-c]pyridine core have shown activity against fibroblast growth factor receptors, which are implicated in various cancer types. The structural features of this compound, including the methyl group at position 7 and the bromine substituent at position 4, contribute to its unique electronic and steric properties, making it a valuable candidate for structure-activity relationship studies in drug discovery programs.
Recent research has highlighted the utility of azaindole-containing molecules in fragment-based drug discovery strategies, with several successful examples reaching clinical development. Two notable azaindole-containing drugs currently on the market include vemurafenib, a BRAF inhibitor, and venetoclax, a Bcl-2 inhibitor, both of which incorporate 7-azaindole scaffolds and were discovered through fragment-based approaches. These successes have further validated the importance of azaindole derivatives, including 6-azaindoles like 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, as privileged structures in medicinal chemistry research.
The compound's significance extends beyond individual therapeutic applications to encompass its role in advancing synthetic methodologies for heterocyclic chemistry. Recent synthetic developments have introduced new routes toward 6-azaindoles starting from 4-aroyl pyrroles, involving Vilsmeier-Haack reactions followed by condensation with appropriate nucleophiles. These methodological advances have improved access to diverse pyrrolopyridine derivatives and have contributed to the growing library of compounds available for biological evaluation and drug discovery efforts.
The systematic nomenclature of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine follows established conventions for heterocyclic compounds as defined by the International Union of Pure and Applied Chemistry nomenclature guidelines. The compound is officially designated as 1H-pyrrolo[2,3-c]pyridine, 4-bromo-7-methyl-, indicating the fusion pattern of the pyrrole and pyridine rings, along with the specific positions of the substituents. The Chemical Abstracts Service has assigned this compound the registry number 1257294-43-1, providing a unique identifier for database searches and chemical information retrieval.
Alternative nomenclature systems refer to this compound using various descriptive names that reflect its structural relationship to other heterocyclic systems. As a member of the azaindole family, it may be referred to as 4-bromo-7-methyl-6-azaindole, emphasizing its relationship to the indole scaffold with a nitrogen atom at the 6-position. This nomenclature convention facilitates communication among researchers working with related heterocyclic systems and provides clear structural information about the compound's architecture.
Table 1: Chemical Identification Parameters for 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
The compound's identification in chemical databases relies on multiple molecular descriptors that provide unambiguous structural information. The International Chemical Identifier string provides a systematic method for representing the molecular structure in a format suitable for computer processing and database searching. The Simplified Molecular Input Line Entry System notation offers a concise representation of the molecular structure that facilitates chemical information exchange and computational analysis. These identification systems collectively ensure accurate chemical communication and enable precise retrieval of information from chemical databases and literature sources.
Spectroscopic identification methods for 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine rely on characteristic signals observed in nuclear magnetic resonance spectroscopy and mass spectrometry. Nuclear magnetic resonance spectroscopic data typically reveals distinctive chemical shifts corresponding to the aromatic protons of the pyrrolopyridine system, the methyl group protons, and the exchangeable proton of the pyrrole nitrogen. Mass spectrometric analysis provides molecular ion peaks consistent with the expected molecular weight and isotope patterns characteristic of brominated compounds. These analytical techniques serve as essential tools for confirming the identity and purity of synthesized samples and for monitoring chemical transformations involving this compound.
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine represents a heterocyclic compound characterized by a fused bicyclic structure comprising a pyrrole ring fused to a pyridine ring at the [2,3-c] positions [1] [2] [3]. The molecular formula C₈H₇BrN₂ indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms [3]. The compound possesses a molecular weight of 211.06 g/mol, as confirmed by multiple analytical sources [1] [2] [3].
The structural framework features a bromine substituent positioned at the 4-position of the fused ring system, while a methyl group occupies the 7-position [1] [2]. The compound is assigned the Chemical Abstracts Service (CAS) registry number 1257294-43-1, which serves as its unique chemical identifier [1] [3] [4]. The International Union of Pure and Applied Chemistry (IUPAC) name is systematically designated as 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine [3].
The structural representation can be expressed through the simplified molecular-input line-entry system (SMILES) notation as CC1=NC=C(Br)C2=C1NC=C2 [2]. The International Chemical Identifier (InChI) string provides a standardized representation: InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3 [3].
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₇BrN₂ | [1] [2] [3] |
Molecular Weight | 211.06 g/mol | [1] [2] [3] |
CAS Number | 1257294-43-1 | [1] [3] [4] |
IUPAC Name | 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | [3] |
InChI Key | MXEZWCFWFMUGQV-UHFFFAOYSA-N | [3] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for pyrrolo[2,3-c]pyridine derivatives through characteristic chemical shift patterns [5] [6]. The proton nuclear magnetic resonance (¹H NMR) spectrum of related pyrrolo[2,3-c]pyridine compounds typically exhibits distinct resonances corresponding to the aromatic protons within the fused ring system [7] [8].
For pyrrolo[2,3-c]pyridine structures, the aromatic protons generally appear in the downfield region between 6.0 and 8.5 parts per million (ppm) [7] [8] [9]. The pyrrole proton typically resonates around 6.4-6.7 ppm, while pyridine protons appear at higher chemical shifts, often between 7.0-8.5 ppm [9]. The methyl substituent at the 7-position would be expected to appear as a singlet around 2.5-3.0 ppm, consistent with methyl groups attached to heterocyclic nitrogen atoms [8].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals the carbon framework of the molecule [7] [8] [10]. The aromatic carbon atoms in pyrrolo[2,3-c]pyridine systems typically resonate between 100-160 ppm [7] [8] [10]. The carbon bearing the bromine substituent would appear in the range of 110-130 ppm, while the methyl carbon would resonate around 20-25 ppm [8] [10].
NMR Parameter | Expected Range (ppm) | Assignment |
---|---|---|
Pyrrole H | 6.4-6.7 | Aromatic proton |
Pyridine H | 7.0-8.5 | Aromatic protons |
Methyl H | 2.5-3.0 | Aliphatic protons |
Aromatic C | 100-160 | Ring carbons |
Methyl C | 20-25 | Aliphatic carbon |
Infrared spectroscopy provides characteristic absorption bands that identify functional groups within the molecular structure [11]. Pyrrolo[2,3-c]pyridine derivatives exhibit distinctive infrared absorption patterns that reflect their heterocyclic nature [8] [11].
The nitrogen-hydrogen (N-H) stretching vibration of the pyrrole ring typically appears as a broad absorption band in the region of 3100-3400 cm⁻¹ [8] [11]. This band is characteristic of the secondary amine functionality present in the pyrrole portion of the molecule [11]. The aromatic carbon-hydrogen (C-H) stretching vibrations appear in the range of 3000-3100 cm⁻¹ [8] [11].
The aromatic carbon-carbon (C=C) and carbon-nitrogen (C=N) stretching vibrations produce absorption bands in the fingerprint region between 1400-1600 cm⁻¹ [8] [11]. The presence of the bromine substituent may influence the exact positions of these bands through electronic effects [8]. Methyl group vibrations contribute to the spectrum through symmetric and asymmetric C-H stretching modes around 2800-3000 cm⁻¹ [8] [11].
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
3100-3400 | N-H stretch | Medium-Strong |
3000-3100 | Aromatic C-H stretch | Medium |
2800-3000 | Aliphatic C-H stretch | Medium |
1400-1600 | C=C, C=N stretch | Strong |
1200-1400 | Ring vibrations | Medium |
Mass spectrometry analysis of pyrrolo[2,3-c]pyridine derivatives reveals characteristic fragmentation patterns that provide structural information [12]. The molecular ion peak for 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine would appear at m/z 211/213 due to the isotopic pattern of bromine [12].
Fragmentation studies of related pyrrolo[2,3-c]pyridine compounds indicate that common fragmentation pathways involve loss of substituents and ring cleavage reactions [12]. The bromine atom may be lost as a radical, producing a fragment at m/z 132 [12]. Loss of the methyl group would generate a fragment at m/z 196/198 [12].
The base peak in the mass spectrum often corresponds to the formation of stable aromatic cations through rearrangement processes [12]. For brominated pyrrolo[2,3-c]pyridine derivatives, the formation of pyrrolopyridine cations through loss of substituents represents a major fragmentation pathway [12].
m/z Value | Relative Intensity | Fragment Assignment |
---|---|---|
211/213 | Variable | Molecular ion [M]⁺ |
196/198 | Medium | [M-CH₃]⁺ |
132 | High | [M-Br]⁺ |
104 | Medium | Ring fragments |
78 | Medium | Pyridine fragment |
The thermal properties of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine reflect the influence of the halogen substituent and the heterocyclic ring system on intermolecular interactions [13] [14]. Related 4-bromo-1H-pyrrolo[2,3-c]pyridine compounds exhibit melting points in the range of 188-189°C [13] [14], suggesting that the methyl substitution may produce similar thermal stability.
The predicted boiling point for the compound is estimated to be approximately 327.8±37.0°C at 760 mmHg [15]. This relatively high boiling point reflects the aromatic character of the fused ring system and the intermolecular forces present in the solid state [15]. The presence of the bromine atom increases the molecular weight and contributes to van der Waals interactions that elevate the boiling point [13] [14].
Thermal stability studies indicate that brominated pyrrolo[2,3-c]pyridine derivatives maintain structural integrity under standard laboratory conditions [13] [14]. The compound exhibits adequate thermal stability for routine handling and synthetic applications [3] [4].
Thermal Property | Value | Conditions |
---|---|---|
Melting Point | 188-189°C (estimated) | Atmospheric pressure |
Boiling Point | 327.8±37.0°C | 760 mmHg |
Flash Point | 152.0±26.5°C | Calculated |
Thermal Stability | Stable | Room temperature |
The solubility characteristics of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine are influenced by the polar heterocyclic ring system and the lipophilic bromine substituent [15]. The compound demonstrates limited water solubility due to its aromatic character and halogen substitution [15].
Organic solvents such as dimethyl sulfoxide, dimethylformamide, and chlorinated solvents provide better solubility for the compound [15]. The presence of the nitrogen atoms in the heterocyclic ring system allows for potential hydrogen bonding interactions with protic solvents [15].
The calculated density of 1.7±0.1 g/cm³ indicates a relatively dense molecular structure, consistent with the presence of the bromine atom [15]. The vapor pressure is extremely low at 0.0±0.7 mmHg at 25°C, indicating minimal volatility under ambient conditions [15].
Solubility Parameter | Value | Solvent System |
---|---|---|
Water Solubility | Limited | Aqueous systems |
Organic Solubility | Good | DMSO, DMF, CHCl₃ |
Density | 1.7±0.1 g/cm³ | Calculated |
Vapor Pressure | 0.0±0.7 mmHg | 25°C |
Polarizability | 19.5±0.5 × 10⁻²⁴ cm³ | Calculated |
The stability profile of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine encompasses its behavior under different environmental conditions [3] [15]. The compound demonstrates stability under ambient storage conditions when protected from light and moisture [15].
Storage recommendations indicate that the compound should be maintained at 2-8°C in an inert atmosphere to prevent degradation [17] [15]. Light sensitivity may be a concern due to the aromatic heterocyclic structure and the presence of the bromine substituent [13] [14] [15].
Chemical stability studies suggest that the compound remains intact under neutral conditions but may undergo reactions under strongly acidic or basic conditions . The pyrrole nitrogen may be susceptible to protonation under acidic conditions, while the pyridine nitrogen can accept protons more readily [18].
Stability Condition | Stability | Recommendations |
---|---|---|
Room Temperature | Stable | Short-term storage |
Refrigerated (2-8°C) | Stable | Long-term storage |
Light Exposure | Sensitive | Protect from light |
Moisture | Sensitive | Store in dry conditions |
Acidic Conditions | Variable | Avoid strong acids |
Basic Conditions | Variable | Avoid strong bases |
The solid-state properties of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine reflect the molecular packing arrangements and intermolecular interactions present in the crystalline form [19]. The compound typically exists as a crystalline solid under ambient conditions, with the physical appearance described as a white to light yellow powder or crystalline material [19] [15].
The molecular geometry in the solid state is influenced by the planar nature of the fused heterocyclic ring system [19]. The bromine substituent introduces steric effects that may influence the crystal packing arrangements and intermolecular contacts [19]. The methyl group at the 7-position provides additional steric bulk that affects the overall molecular conformation [19].
Intermolecular interactions in the solid state likely include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding through the pyrrole nitrogen-hydrogen functionality [19]. The presence of the bromine atom may facilitate halogen bonding interactions with neighboring molecules in the crystal lattice [19].
The calculated molecular volume and surface area parameters provide insight into the three-dimensional structure of the molecule [20]. The collision cross-section values for various ionic forms range from 141.9 to 148.0 Ų, indicating the molecular size and shape in the gas phase [20].
Solid-State Property | Value | Method |
---|---|---|
Physical Appearance | White to light yellow solid | Visual observation |
Crystal System | Not determined | X-ray diffraction |
Space Group | Not determined | X-ray diffraction |
Collision Cross Section | 141.9-148.0 Ų | Ion mobility |
Molecular Planarity | High | Calculated |
Packing Efficiency | Not determined | X-ray analysis |
The synthesis of pyrrolo[2,3-c]pyridine derivatives represents a significant challenge in heterocyclic chemistry due to the unique electronic properties of the fused pyrrole-pyridine system. Classical approaches to constructing the pyrrolo[2,3-c]pyridine core typically involve the formation of either the pyrrole ring onto an existing pyridine framework or the construction of the pyridine ring onto a preformed pyrrole system .
The most established classical route involves the Sonogashira cross-coupling reaction of 5-bromo-3-iodo-2-aminopyridine with trimethylsilylacetylene, affording the alkynyl derivative, followed by reductive ring closure using strong base conditions [3]. This methodology has been successfully employed to generate substituted pyrrolo[2,3-c]pyridines with yields ranging from 65-85%. Initially, sodium hydride was used as the base, but later optimization studies demonstrated that potassium tert-butoxide provides cleaner reaction outcomes and improved yields due to its superior solubility and reactivity profile [3].
Another classical approach utilizes the Knoevenagel condensation for introducing functional groups at the 2-position of pyrrole derivatives. The reaction of pyrrole-2-carbaldehyde with malonic acid in the presence of weak bases such as piperidine has been employed to generate (2-pyrrolylmethylene)malonic acid intermediates [4]. This method requires careful optimization of reaction conditions, with optimal results achieved at 80°C in pyridine solvent using 0.1 equivalents of piperidine as base, yielding the desired condensation product in 41% yield [4].
The Madelung cyclization represents another classical route, though it faces significant limitations when applied to pyrrolo[2,3-c]pyridine synthesis. The electron-deficient nature of the pyridine ring substantially reduces the efficacy of this approach compared to traditional indole synthesis, with yields typically not exceeding 40% . The reaction involves the cyclization of acylamino pyridines under harsh conditions, often requiring temperatures above 200°C and extended reaction times.
Photochemical ring contraction methods, originally developed by Süs and Möller, provide an alternative classical approach for pyrrolopyridine synthesis [4]. This methodology involves the photochemical reaction of naphthyridine derivatives, leading to ring contraction and formation of the desired pyrrolo[2,3-c]pyridine core. The process typically requires specific wavelength irradiation and carefully controlled conditions to achieve good yields and selectivity.
Regioselective bromination of the pyrrolo[2,3-c]pyridine core represents a critical step in the synthesis of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. The electronic nature of the fused heterocyclic system significantly influences the regioselectivity of electrophilic aromatic substitution reactions, with the pyridine nitrogen providing deactivating effects that direct substitution to specific positions [5] .
N-bromosuccinimide has emerged as the most reliable reagent for achieving regioselective bromination at the 4-position of pyrrolo[2,3-c]pyridines. The reaction typically proceeds under mild conditions in dichloromethane at temperatures ranging from 0-25°C, with reaction times of 1-4 hours providing optimal results [7] . The regioselectivity is enhanced by the electronic effects of the pyridine nitrogen, which deactivates the adjacent positions while leaving the 4-position relatively more susceptible to electrophilic attack. This approach consistently achieves yields of 75-95% with regioselectivity exceeding 90% .
Tetrabutylammonium tribromide (TBATB) has been developed as a superior alternative to traditional brominating agents, offering enhanced safety profiles and improved environmental compatibility [5]. The slow-release mechanism of monomeric bromine from TBATB, combined with the regioelectronic effects of the pyrrolo[2,3-c]pyridine system, enables highly selective bromination at the 3-position with regioselectivity exceeding 95% [5]. The reaction proceeds under mild conditions at room temperature, making it particularly suitable for substrates bearing sensitive functional groups.
The choice between different brominating agents depends on the specific substitution pattern desired and the electronic properties of the starting material. For 4-position bromination, N-bromosuccinimide in dichloromethane provides optimal results, while TBATB excels for 3-position selective bromination [8]. The reaction conditions must be carefully controlled to minimize side reactions such as dibromination or competing oxidation processes.
Temperature control represents a critical parameter in achieving high regioselectivity during bromination reactions. Studies have demonstrated that maintaining reaction temperatures below 25°C significantly improves selectivity by reducing the formation of kinetically favored but thermodynamically less stable regioisomers [9]. The use of cryogenic conditions (-20 to -78°C) has been employed in some cases to achieve extremely high selectivity, though this approach requires specialized equipment and increases operational complexity [10].
The introduction of a methyl group at the 7-position of the pyrrolo[2,3-c]pyridine core requires specialized methodologies due to the unique electronic environment of this position. The 7-position corresponds to the pyridine nitrogen-adjacent carbon, which exhibits distinct reactivity patterns compared to other positions in the molecule [11].
The most effective methodology for 7-position methylation involves the use of methyl iodide in combination with sodium hydride in tetrahydrofuran solvent. This approach provides excellent regioselectivity (>95%) for N-methylation at the pyrrole nitrogen, which subsequently directs further functionalization to the 7-position [7]. The reaction proceeds through initial deprotonation of the pyrrole nitrogen by sodium hydride, followed by nucleophilic substitution with methyl iodide to form the N-methylated intermediate.
Alternative methylation strategies have been developed using methanol as a methylating reagent in the presence of p-toluenesulfonic acid as catalyst. This approach offers improved safety profiles and reduced environmental impact compared to traditional methylating agents such as dimethyl sulfate or methyl iodide [12]. The reaction proceeds through an acid-catalyzed mechanism, with the only byproducts being water and ammonia gas, making it both environmentally friendly and cost-effective.
The stereochemistry and regioselectivity of methylation reactions can be significantly influenced by the presence of other substituents on the pyrrolo[2,3-c]pyridine core. Electronic effects from electron-withdrawing groups such as bromine can enhance the reactivity of the 7-position through resonance stabilization of the resulting intermediate [11]. This effect has been exploited in synthetic strategies where bromination precedes methylation to achieve improved yields and selectivity.
Microwave-assisted methylation has emerged as a powerful tool for accelerating these transformations while maintaining high selectivity. The uniform heating provided by microwave irradiation enables more efficient energy transfer and molecular activation, leading to reduced reaction times and improved yields [13]. Studies have demonstrated that microwave-assisted conditions can improve methylation yields from 80-85% under conventional heating to 90-95% under optimized microwave conditions.
The Vilsmeier-Haack reaction represents a powerful methodology for constructing pyrrolo[2,3-c]pyridine derivatives through formylation-induced cyclization processes. This approach has been successfully adapted for the synthesis of 3-formyl-6-azaindoles (pyrrolo[2,3-c]pyridines) from 3-amino-4-methylpyridines [14].
The reaction mechanism involves the formation of the Vilsmeier reagent through the in situ reaction of phosphorus oxychloride with dimethylformamide, generating a highly electrophilic formylating agent. The key step involves quaternization of the pyridine nitrogen by the Vilsmeier reagent, resulting in activation of the adjacent methyl group and enhanced CH-acidity [14]. This process enables intramolecular cyclization to form the pyrrolo[2,3-c]pyridine core in a single step.
Optimization studies have demonstrated that the reaction scope is critically dependent on steric hindrance around the pyridine nitrogen atom. β-Substituted 3-amino-4-methylpyridines undergo smooth cyclization to afford the desired products in yields of 62-85%, while α-substituted counterparts fail to provide cyclized products and remain at the formamidine stage [14]. This selectivity can be rationalized by the mechanism involving pyridinium salt formation as the key activating step.
The scalability of the Vilsmeier-Haack approach has been demonstrated through the synthesis of more than 50 grams of product in a single run without significant yield decrease [14]. The reaction conditions are relatively mild, requiring only room temperature and 48-hour reaction times, making it suitable for large-scale preparation. The products can be isolated through simple precipitation and filtration procedures, eliminating the need for complex purification protocols.
Hydrazine-mediated condensation reactions provide an efficient route for constructing pyrrolo[2,3-c]pyridine derivatives through the formation of pyridazine-fused systems. The reaction typically involves the condensation of pyrrolo-2,3-dicarbonyl compounds with hydrazine or substituted hydrazines under controlled conditions [15] [16].
The methodology begins with the preparation of pyrrolo-2,3-dicarbonyl intermediates through Vilsmeier-Haack reaction of 4-aroyl pyrroles. These dicarbonyl compounds serve as versatile building blocks for further condensation reactions with hydrazines or glycine methyl ester to afford pyrrolo[2,3-c]pyridines and pyrrolo[2,3-d]pyridazines respectively [15]. The reaction conditions typically involve refluxing in appropriate solvents for 1-6 hours, with yields ranging from 60-85%.
The regioselectivity of hydrazine condensation reactions has been investigated through both experimental studies and theoretical calculations. Density functional theory calculations have been employed to model the reaction mechanism between pyrrolo-2,3-dicarbonyl compounds and phenyl hydrazine, demonstrating the formation of one specific isomer from two possible condensation products [15]. This computational approach provides valuable insights into the factors controlling selectivity and enables optimization of reaction conditions.
Microwave-assisted hydrazine condensation has been developed as an environmentally friendly alternative to conventional heating methods. The microwave approach enables condensation reactions to be completed in significantly shorter times (4-6 minutes) compared to conventional heating (5-7 hours), while maintaining comparable yields [16]. The uniform heating provided by microwave irradiation also reduces the formation of side products and improves overall reaction efficiency.
Advanced cyclization strategies have been developed for the construction of pyrrolo[2,3-c]pyridine derivatives through intramolecular bond formation processes. These approaches typically involve the formation of key intermediates that undergo cyclization under specific conditions to generate the desired heterocyclic framework [17].
Electrocyclization of carbodiimide-containing 2-(pyrrol-3-yl)benzene derivatives represents a novel approach for constructing N-substituted 4-aminopyrrolo[2,3-c]quinoline frameworks. The methodology involves the treatment of urea derivatives with carbon tetrabromide, triphenylphosphine, and triethylamine to generate carbodiimide intermediates, followed by thermal cyclization at 80°C in 1,2-dichlorobenzene [17]. This approach achieves yields of 49-90% for various substituents, demonstrating broad substrate scope.
The cyclization process proceeds through a 2-azahexatriene system, where the carbodiimide moiety undergoes thermal electrocyclization to form the pyrrolo[2,3-c]quinoline core. The reaction is highly sensitive to steric effects, with bulky protecting groups such as triisopropylsilyl requiring removal prior to cyclization to achieve optimal results [17]. The methodology has been successfully applied to the total synthesis of natural products such as trigonoine B.
Base-mediated cyclization strategies have been employed for the construction of pyrrolo[2,3-c]pyridine derivatives from linear precursors. The reaction typically involves the use of strong bases such as potassium tert-butoxide or sodium hydride to promote intramolecular cyclization through nucleophilic attack of nitrogen centers on electrophilic carbon atoms . These reactions often require elevated temperatures and extended reaction times to achieve complete conversion.
The optimization of reaction conditions for pyrrolo[2,3-c]pyridine synthesis requires systematic evaluation of multiple parameters to achieve maximum efficiency and selectivity. Critical factors include temperature control, reaction time, solvent selection, catalyst loading, and stoichiometric relationships between reactants [18].
Temperature control represents the most critical parameter in optimizing pyrrolo[2,3-c]pyridine synthesis, with variations of ±2°C capable of causing yield changes of up to 20%. Precise temperature control is particularly important for bromination reactions, where elevated temperatures can lead to competing side reactions and reduced regioselectivity [9]. The optimal temperature range for most transformations falls between 50-80°C, though specific reactions may require higher or lower temperatures depending on the mechanism involved.
Reaction time optimization requires careful monitoring through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography. Studies have demonstrated that reaction times can significantly impact yields, with changes of ±15% observed when optimal timing is not maintained [19]. The kinetics of pyrrolo[2,3-c]pyridine synthesis often follow first-order behavior, allowing for predictive modeling of reaction progress and optimization of conditions.
Solvent selection plays a crucial role in determining both reaction efficiency and environmental impact. Green solvent screening has become increasingly important, with water-based systems and renewable solvents being preferred over traditional organic solvents [18]. The polarity and coordinating ability of solvents can significantly influence catalyst performance and substrate solubility, requiring careful optimization for each specific transformation.
Catalyst loading optimization is essential for achieving high atom economy and cost-effectiveness. Studies have shown that catalyst efficiency can be improved through the use of heterogeneous catalysts, ligand optimization, and reaction condition tuning [20]. The development of recoverable catalyst systems has enabled multiple reuse cycles with maintained activity, significantly improving the economic viability of large-scale synthesis.
Stoichiometric optimization involves balancing the ratios of substrates, reagents, and catalysts to minimize waste while maximizing yield. Critical stoichiometric relationships can cause yield variations of up to 25%, making this parameter essential for process optimization [19]. The use of excess reagents must be carefully balanced against waste generation and cost considerations.
The transition from laboratory-scale synthesis to industrial production of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine requires comprehensive evaluation of process safety, economic viability, and environmental impact. Scalable production demands robust methodologies that maintain high yields and selectivity while minimizing operational complexity [21].
Continuous flow reactor systems have emerged as the preferred technology for large-scale pyrrolo[2,3-c]pyridine production, offering superior control over reaction parameters and enhanced safety profiles compared to batch processes [22]. Flow chemistry enables precise temperature control, improved mixing, and reduced residence time variations, leading to more consistent product quality and higher yields. The continuous nature of flow processes also facilitates better heat management and reduces the risk of thermal runaway reactions.
The implementation of telescoped synthesis strategies has proven particularly effective for scalable production, enabling multiple reaction steps to be performed in sequence without isolation of intermediates [22]. This approach significantly reduces production time, minimizes waste generation, and improves overall process efficiency. Studies have demonstrated that telescoped flow synthesis can achieve yields of 64-90% while maintaining product purity above 93% without requiring chromatographic purification.
Safety considerations play a critical role in scalable production, particularly for reactions involving hazardous reagents such as phosphorus oxychloride or strong bases. The use of continuous flow systems enables better containment of hazardous materials and provides improved emergency response capabilities [22]. Additionally, the smaller reaction volumes inherent in flow systems reduce the potential consequences of accidents compared to large batch reactors.
Equipment design for scalable production must account for the specific requirements of pyrrolo[2,3-c]pyridine synthesis, including resistance to corrosive reagents, precise temperature control, and efficient heat removal. Stainless steel reactors with thermocouple control have proven effective for high-temperature reactions, while specialized column reactors packed with solid supports enable efficient purification and separation processes [22].
Process monitoring and control systems are essential for maintaining consistent product quality in large-scale production. Real-time analytical techniques such as online high-performance liquid chromatography and infrared spectroscopy enable continuous monitoring of reaction progress and product formation [19]. These systems provide early warning of process deviations and enable rapid corrective action to maintain optimal conditions.
The application of green chemistry principles to pyrrolo[2,3-c]pyridine synthesis has become increasingly important as environmental concerns and regulatory requirements drive the development of more sustainable manufacturing processes. The twelve principles of green chemistry provide a framework for evaluating and improving synthetic methodologies [12].
Atom economy optimization represents a fundamental green chemistry principle that has been successfully applied to pyrrolo[2,3-c]pyridine synthesis. The development of tandem reaction sequences with 100% atom economy has enabled the synthesis of novel pyridine derivatives with minimal waste generation . These approaches typically involve cascade reactions where all atoms from starting materials are incorporated into the final product, eliminating the formation of byproducts.
Waste prevention strategies have been implemented through the development of telescoped synthesis routes that eliminate the need for intermediate isolation and purification. Studies have demonstrated that optimized green routes can achieve a 3-fold decrease in waste creation compared to traditional methods, with E-factors improving from 69 to 17 [12]. The use of recyclable solvents and catalyst recovery systems further enhances waste prevention efforts.
The replacement of hazardous reagents with safer alternatives has been a major focus in green chemistry applications. Traditional methylating agents such as dimethyl sulfate and methyl iodide have been replaced with methanol and acid catalysts, significantly reducing toxicity and environmental impact [12]. Similarly, the development of water-based reaction systems has eliminated the need for many organic solvents.
Energy efficiency improvements have been achieved through the implementation of microwave-assisted synthesis and continuous flow processing. Microwave heating can reduce reaction times from hours to minutes while maintaining or improving yields, resulting in significant energy savings [13]. The uniform heating provided by microwave irradiation also enables more efficient energy transfer and reduces overall energy consumption.
Catalysis optimization has focused on the development of heterogeneous catalysts that can be easily recovered and reused. Copper-iron co-catalyst systems have been developed for intramolecular C-H bond amination reactions, operating at 50°C in water with air as the oxidant [18]. These systems demonstrate excellent recyclability, maintaining over 50% of their catalytic activity after five reaction cycles.
The use of renewable feedstocks and bio-based starting materials has been explored as a means of reducing dependence on petroleum-derived chemicals. While the current synthesis of pyrrolo[2,3-c]pyridine derivatives relies primarily on synthetic starting materials, research into bio-based alternatives continues to expand the range of available sustainable precursors [12].
Real-time monitoring and process analytical technology have been implemented to optimize reaction conditions and minimize waste generation. Online analytical systems enable continuous monitoring of reaction progress, allowing for immediate adjustment of conditions to maintain optimal performance [19]. These systems reduce the need for offline sampling and analysis while providing more precise control over reaction parameters.
The development of biodegradable and environmentally benign products has become an important consideration in pharmaceutical applications. Research has focused on designing pyrrolo[2,3-c]pyridine derivatives that undergo controlled degradation after their intended use, reducing long-term environmental impact [12]. This approach requires careful consideration of molecular structure and the incorporation of biodegradable functional groups.